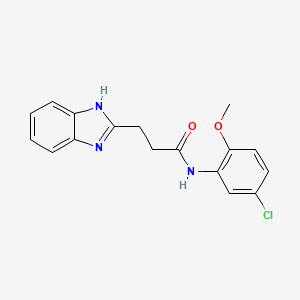![molecular formula C15H20FNO2 B7588955 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588955.png)
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid, also known as FMCA, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMCA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion.
Applications De Recherche Scientifique
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors like 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Mécanisme D'action
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, which is a peptidase enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects:
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In humans, 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been shown to increase GLP-1 and GIP levels, resulting in improved glycemic control. 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has also been shown to have beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism and insulin secretion. However, 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has some limitations as a research tool, including its high cost and limited solubility in aqueous solutions.
Orientations Futures
Future research on 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid could focus on its potential therapeutic applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further studies could investigate the long-term safety and efficacy of 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid in humans, as well as its potential use in combination with other antidiabetic drugs. Finally, the development of more cost-effective and soluble 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid derivatives could improve its utility as a research tool.
Méthodes De Synthèse
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid can be synthesized using a multistep process involving the reaction of 3-fluoro-4-methylbenzylamine with cyclohexanone followed by the addition of a carboxylic acid group. The resulting product is then purified using column chromatography to obtain pure 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid.
Propriétés
IUPAC Name |
4-[(3-fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-10-2-3-11(8-14(10)16)9-17-13-6-4-12(5-7-13)15(18)19/h2-3,8,12-13,17H,4-7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSCMTDZXWVNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC(CC2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)

![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)



![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)
![4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588934.png)
![4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid](/img/structure/B7588942.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588960.png)
![2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid](/img/structure/B7588974.png)
![2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid](/img/structure/B7588978.png)